3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol
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Overview
Description
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol is a chemical compound with the molecular formula C14H12N2O3 It is characterized by the presence of a naphthalen-2-ol moiety linked to a 1,3,4-oxadiazole ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-hydroxy-3-naphthoic acid with methoxymethyl hydrazine under acidic conditions to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]naphthalen-2-ol
- 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]naphthalen-2-ol
Uniqueness
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-13-15-16-14(19-13)11-6-9-4-2-3-5-10(9)7-12(11)17/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLKPTIKAMZQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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